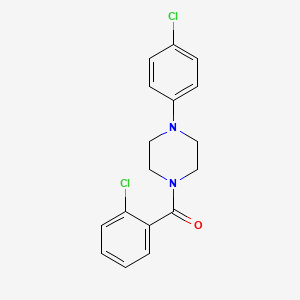
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” is a chemical compound with the molecular formula C17H16Cl2N2O . It is a part of the class of organic compounds known as n-arylpiperazines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms . Another method involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular structure of “2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” can be found in databases like PubChem . The compound has a complex structure with multiple functional groups, including two chlorophenyl groups and a piperazine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” can be found in databases like PubChem. The molecular weight of the compound is 307.82 g/mol .Applications De Recherche Scientifique
Synthesis Techniques
Research by Mahdi et al. (2011) and Ankati et al. demonstrates the synthesis of ketones, including compounds similar to 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone, through Friedel-Crafts acylation. This technique involves the use of microwave heating, which results in higher yields compared to conventional heating methods (Mahdi et al., 2011).
Chemical Structure and Properties
Jasinski et al. (2006) conducted a study focusing on the crystal structure of a similar compound, 3-(2-Chlorophenyl)-1,5-bis(4-chlorophenyl)pentane-1,5-dione. Their research provided insights into molecular interactions and stability, which are relevant for understanding the properties of 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone (Jasinski et al., 2006).
Applications in Organic Chemistry
A study by Reese and Thompson (1988) highlighted the synthesis of 1-arylpiperidin-4-ones, related to the 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone, showcasing their potential applications in developing various organic compounds (Reese & Thompson, 1988).
Pharmaceutical and Biological Research
Research on similar compounds, such as the study by Manavathu et al. (1999) on NC1175, a compound structurally related to 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone, showed antifungal activity, indicating potential pharmaceutical applications (Manavathu et al., 1999).
Orientations Futures
The future directions of research on “2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone” and similar compounds could involve further exploration of their synthesis methods and pharmacological properties. Given the wide range of pharmacological activities of similar compounds, there is potential for the development of new therapeutic agents .
Mécanisme D'action
Mode of Action
The compound acts as a ligand , binding to the D4 dopamine receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
The D4 dopamine receptor is part of the dopaminergic pathway in the brain, which is involved in reward, motivation, and other aspects of behavior and cognition. By acting on this receptor, 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone could potentially influence these processes .
Result of Action
As a ligand for the D4 dopamine receptor, it could potentially influence neuronal signaling and thereby affect behavior and cognition . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. For instance, certain solvents may enhance or inhibit the compound’s activity . Furthermore, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as the presence of other drugs or substances, the individual’s metabolic rate, and genetic factors.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJAKDVDUBDVKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
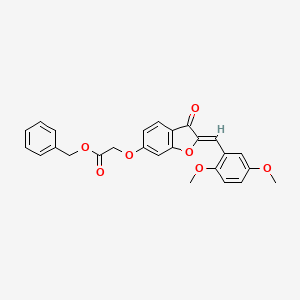
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
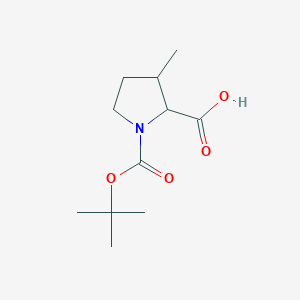
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
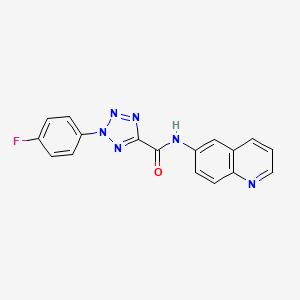
![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

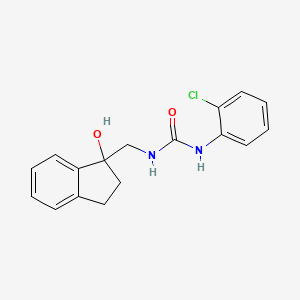
![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)